molecular formula C9H9N3O B12935550 (3-(Furan-2-yl)pyrazin-2-yl)methanamine

(3-(Furan-2-yl)pyrazin-2-yl)methanamine

Cat. No.: B12935550
M. Wt: 175.19 g/mol
InChI Key: HUHGVWNEEIVHFF-UHFFFAOYSA-N
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Description

(3-(Furan-2-yl)pyrazin-2-yl)methanamine is an organic compound that features a furan ring and a pyrazine ring connected by a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Furan-2-yl)pyrazin-2-yl)methanamine typically involves the reaction of furan-2-carbaldehyde with 2-aminopyrazine under specific conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the methanamine linkage .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(3-(Furan-2-yl)pyrazin-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the furan or pyrazine rings .

Scientific Research Applications

(3-(Furan-2-yl)pyrazin-2-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-(Furan-2-yl)pyrazin-2-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-(Furan-2-yl)pyrazin-2-yl)methanamine is unique due to its specific combination of furan and pyrazine rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

[3-(furan-2-yl)pyrazin-2-yl]methanamine

InChI

InChI=1S/C9H9N3O/c10-6-7-9(12-4-3-11-7)8-2-1-5-13-8/h1-5H,6,10H2

InChI Key

HUHGVWNEEIVHFF-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NC=CN=C2CN

Origin of Product

United States

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